molecular formula C11H11N7O B2392529 N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine CAS No. 2034337-80-7

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine

Cat. No. B2392529
CAS RN: 2034337-80-7
M. Wt: 257.257
InChI Key: OHEJVGXYOSBUCP-UHFFFAOYSA-N
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Description

“N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine” is a complex organic compound that contains several functional groups, including a pyrazole ring, an oxadiazole ring, and a pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. A related compound, “4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine”, was synthesized via a sulfone displacement reaction .

Scientific Research Applications

Antitumor and Antimicrobial Activities

  • Pyrazole derivatives, including N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine, have been synthesized and characterized, showing potential biological activity against breast cancer and various microbes. The geometric parameters and theoretical physical and chemical properties of these compounds have been thoroughly investigated, indicating their origin of biological activity (A. Titi et al., 2020).

Insecticidal and Antibacterial Potential

  • Pyrimidine linked pyrazole heterocyclics have been developed through cyclocondensation processes, demonstrating insecticidal and antibacterial potential. The relationship between their structure and biological activity was explored, highlighting their utility in pest control and as antimicrobial agents (P. P. Deohate et al., 2020).

Enzyme Inhibition

  • N-alkylated pyrazolo[3,4‐d]pyrimidine analogs have been synthesized and evaluated for their inhibition properties against acetylcholinesterase and carbonic anhydrase, showing significant inhibitory activities. These findings suggest the potential of these compounds in developing treatments for diseases related to enzyme dysregulation (Busra O Aydin et al., 2021).

Antioxidant Activity

  • A new series of thieno[2,3-d]pyrimidine derivatives tagged with 1,3,4-oxadiazole have been synthesized and shown significant antioxidant activity. The presence of electron-donating or withdrawing groups significantly influences their activity, suggesting their potential in oxidative stress-related conditions (Y Kotaiah et al., 2012).

properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N7O/c1-18-7-8(5-15-18)10-16-9(19-17-10)6-14-11-12-3-2-4-13-11/h2-5,7H,6H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEJVGXYOSBUCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine

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